Cas no 1206982-50-4 ((2-Ethyl-1,3-oxazol-5-yl)methanamine)

(2-Ethyl-1,3-oxazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (2-Ethyl-1,3-oxazol-5-yl)methanamine
- AKOS022299849
- 1-(2-ethyl-1,3-oxazol-5-yl)methanamine
- 820-489-1
- 2-Ethyl-5-oxazolemethanamine
- 1206982-50-4
- GYB98250
- (2-ethyl-1,3-oxazol-5-yl)methanamine
- EN300-247794
-
- MDL: MFCD16300702
- インチ: InChI=1S/C6H10N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3
- InChIKey: ATAIERPZDPHGTC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 126.079312947Da
- どういたいしつりょう: 126.079312947Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 52.1Ų
じっけんとくせい
- 密度みつど: 1.066
- ふってん: 203 ºC
- フラッシュポイント: 76 ºC
(2-Ethyl-1,3-oxazol-5-yl)methanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Ethyl-1,3-oxazol-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247794-0.5g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 0.5g |
$1170.0 | 2024-06-19 | |
Enamine | EN300-247794-0.05g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 0.05g |
$347.0 | 2024-06-19 | |
Enamine | EN300-247794-0.1g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 0.1g |
$518.0 | 2024-06-19 | |
Enamine | EN300-247794-5.0g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 5.0g |
$4349.0 | 2024-06-19 | |
Enamine | EN300-247794-1.0g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 1.0g |
$1500.0 | 2024-06-19 | |
Enamine | EN300-247794-10.0g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 10.0g |
$6450.0 | 2024-06-19 | |
Chemenu | CM431515-1g |
2-Ethyl-5-oxazolemethanamine |
1206982-50-4 | 95%+ | 1g |
$*** | 2023-04-03 | |
TRC | B435605-2.5mg |
(2-Ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 2.5mg |
$ 50.00 | 2022-06-01 | ||
Enamine | EN300-247794-1g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 1g |
$1500.0 | 2023-09-15 | |
Enamine | EN300-247794-5g |
(2-ethyl-1,3-oxazol-5-yl)methanamine |
1206982-50-4 | 95% | 5g |
$4349.0 | 2023-09-15 |
(2-Ethyl-1,3-oxazol-5-yl)methanamine 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. Book reviews
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
(2-Ethyl-1,3-oxazol-5-yl)methanamineに関する追加情報
Introduction to (2-Ethyl-1,3-oxazol-5-yl)methanamine (CAS No 1206982-50-4)
Compound with the CAS number 1206982-50-4 and the product name (2-Ethyl-1,3-oxazol-5-yl)methanamine represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the oxazole class of heterocycles, which are known for their broad spectrum of biological activities and utility in medicinal chemistry.
The molecular structure of (2-Ethyl-1,3-oxazol-5-yl)methanamine features a five-membered oxygen-containing ring system, which is a hallmark of oxazole derivatives. This ring system is further substituted with an ethyl group at the 2-position and a methanamine moiety at the 5-position. The presence of these functional groups imparts specific chemical reactivity and biological properties, making the compound a valuable scaffold for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Oxazole derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. For instance, studies have shown that oxazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The structural features of (2-Ethyl-1,3-oxazol-5-yl)methanamine make it a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it may be possible to disrupt aberrant signaling cascades that contribute to disease progression. Preliminary studies have suggested that derivatives of oxazole can interact with kinase active sites, leading to potent inhibitory effects. The methanamine group in (2-Ethyl-1,3-oxazol-5-yl)methanamine could serve as a key interaction point with target proteins.
The synthesis of (2-Ethyl-1,3-oxazol-5-yl)methanamine involves multi-step organic transformations that highlight the versatility of heterocyclic chemistry. The introduction of the ethyl group and the methanamine moiety requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, which is crucial for both academic research and industrial applications.
In addition to its potential therapeutic applications, (2-Ethyl-1,3-oxazol-5-yl)methanamine may also find utility in material science and agrochemicals. The unique electronic properties of oxazole derivatives make them suitable for designing novel materials with specific functionalities. For example, they can be incorporated into polymers or coatings to enhance thermal stability or mechanical strength. Furthermore, their biological activity suggests that they could be developed into new pesticides or herbicides that target specific pests while minimizing environmental impact.
The pharmacokinetic profile of any drug candidate is critical for its success in clinical settings. Research on related oxazole compounds has provided valuable insights into factors such as solubility, bioavailability, and metabolic stability. These findings can be applied to optimize the properties of (2-Ethyl-1,3-oxazol-5-yl)methanamine for better pharmacological performance. For instance, modifications to improve solubility could enhance drug delivery systems like nanoparticles or liposomes.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have become indispensable tools for predicting the binding affinity and interaction modes of small molecules with biological targets. By leveraging these methods, researchers can design analogs of (2-Ethyl-1,3-oxazol-5-yl)methanamine with improved potency and selectivity. Such virtual screening approaches significantly reduce the time and cost associated with experimental synthesis and testing.
The regulatory landscape for new drug development is complex but essential for ensuring patient safety and efficacy. Regulatory agencies require extensive data on chemical structure elucidation, pharmacological activity, toxicology profiles, and manufacturing processes before approving a new drug. Companies investing in the development of compounds like (2-Ethyl-1,3-oxazol-5-yl)methanamine must navigate these requirements carefully to bring their products to market successfully.
In conclusion, (2-Ethyl-1,3-oxazol-5-yl)methanamine (CAS No 1206982) represents a fascinating compound with diverse potential applications across multiple industries. Its unique structural features make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for oxazole derivatives like this one; it is likely that we will see further advancements in both academic research and industrial applications.
1206982-50-4 ((2-Ethyl-1,3-oxazol-5-yl)methanamine) 関連製品
- 2138568-00-8(4-ethyl-1-(iodomethyl)-1-(pentan-3-yloxy)cyclohexane)
- 1361591-14-1(3-Amino-4-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)
- 200416-89-3(N-(1-Methyl-3-phenylpropyl)acetoacetamide)
- 1086599-55-4(1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 1807093-17-9(5-(Aminomethyl)-2-(difluoromethyl)-3-iodo-6-methoxypyridine)
- 90403-98-8(Cyclohexanecarbonylchloride, 2-methyl-)
- 885273-78-9(4-Isoxazolecarboxylicacid, hydrazide)
- 371231-46-8(2-(1H-1,2,3-benzotriazol-1-yl)-3-(4-methylphenyl)amino-1,4-dihydronaphthalene-1,4-dione)
- 2229532-60-7(1,1,1-trifluoro-3-1-methyl-3-(oxan-4-yl)-1H-pyrazol-4-ylpropan-2-amine)
- 2172565-63-6(9-methyl-5-(pentan-3-yl)-1-oxa-4-azaspiro5.5undecane)




